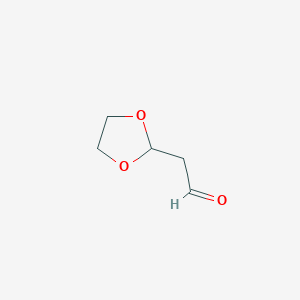

2-(1,3-Dioxolan-2-yl)acetaldehyde

描述

Contextual Significance within Organic Chemistry

The primary significance of 2-(1,3-Dioxolan-2-yl)acetaldehyde in organic chemistry lies in its function as a protected form of malonaldehyde monoacetal, a bifunctional molecule. The 1,3-dioxolane (B20135) group serves as a robust protecting group for one of the aldehyde functionalities, preventing it from undergoing reactions while transformations are carried out on other parts of a molecule. wikipedia.org This strategy is fundamental in multistep organic synthesis, where controlling chemoselectivity is crucial. wikipedia.org

The dioxolane ring, a cyclic acetal (B89532), is stable under a variety of conditions, including exposure to nucleophiles, bases, and reductive or oxidative reagents. organic-chemistry.orgthieme-connect.de This stability allows chemists to perform a wide range of chemical modifications on a substrate containing this group without affecting the masked aldehyde. Once the desired transformations are complete, the protecting group can be removed under acidic conditions to regenerate the reactive aldehyde functionality, which can then participate in further reactions. wikipedia.orgwikipedia.org The presence of the free acetaldehyde (B116499) side chain provides a reactive handle for various transformations, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, making the compound a valuable C2 synthon.

Historical Perspective of Dioxolane Chemistry Pertinent to Acetaldehyde Derivatives

The use of acetals as protecting groups for carbonyl compounds has long been a cornerstone of organic synthesis. wikipedia.org Dioxolanes, specifically those derived from ethylene (B1197577) glycol, became particularly popular due to their ease of formation and general stability. organic-chemistry.orgwikipedia.org Historically, the protection of highly reactive and commercially significant aldehydes like acetaldehyde (ethanal) wikipedia.org and its derivatives was a critical step in the synthesis of more complex molecules.

The classical method for forming the 1,3-dioxolane ring involves the acid-catalyzed reaction of a carbonyl compound with ethylene glycol. organic-chemistry.orgwikipedia.org A common procedure utilizes a catalyst like p-toluenesulfonic acid in a solvent such as toluene, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the acetal product. organic-chemistry.org This foundational chemistry paved the way for the preparation of compounds like this compound, providing a storable and manageable source of a reactive aldehyde synthon for intricate synthetic pathways.

Current Research Landscape and Emerging Areas for this compound

In the current research landscape, this compound is utilized as a versatile building block for synthesizing a variety of organic molecules. Its structure is particularly valuable in creating protected α-amino aldehydes through metal-free, redox-neutral processes involving radical additions to imines. organic-chemistry.org These protected amino aldehydes are important intermediates in the synthesis of peptidomimetics and other biologically active compounds.

Furthermore, the chemistry of dioxolane-protected aldehydes is relevant in the synthesis of fragrances and flavorings. acs.org Research has demonstrated one-pot methods to convert esters into the corresponding dioxolanes, highlighting the demand for efficient routes to such structures. acs.org The dioxolane moiety is also found in numerous biologically active compounds, suggesting that derivatives of this compound could serve as precursors in pharmaceutical research. nih.gov

Emerging areas of interest include the development of novel, highly efficient catalytic systems for the formation and deprotection of the dioxolane ring under even milder conditions. organic-chemistry.org This includes photochemical methods and the use of specialized silylating agents to facilitate acetalization. organic-chemistry.orgorganic-chemistry.org

Table 1: Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 90711-96-9 | matrix-fine-chemicals.comclearsynth.com |

| Molecular Formula | C₅H₈O₃ | matrix-fine-chemicals.comclearsynth.com |

| Molecular Weight | 116.116 g/mol | matrix-fine-chemicals.comechemi.com |

| IUPAC Name | This compound | matrix-fine-chemicals.com |

| SMILES | O=CCC1OCCO1 | matrix-fine-chemicals.com |

| Category | Aldehydes, Heterocyclic Compounds | matrix-fine-chemicals.com |

Research Gaps and Future Directions in the Study of the Compound

Despite its utility, specific research focused exclusively on this compound is not extensive, presenting several opportunities for future investigation. A significant research gap exists in the exploration of its asymmetric transformations. Developing stereoselective reactions using this prochiral aldehyde could provide access to a wide range of enantiomerically pure building blocks for chiral synthesis.

Another area for future research is the expansion of its application in the synthesis of novel materials and complex natural products. While the dioxolane group is well-established, studies on the reactivity of the specific acetaldehyde side chain in the context of modern synthetic methods, such as C-H activation or photoredox catalysis, are limited.

Furthermore, research into the stability and reactivity of downstream products derived from this compound is warranted. Studies on related furan-based dioxolanes have shown that subsequent alcohol derivatives can be unstable. researchgate.net Investigating the stability of products derived from this compound and developing methodologies to overcome any potential instability would broaden its synthetic utility. Future efforts could also focus on creating more sustainable synthesis routes, minimizing solvent use and catalyst loading, aligning with the principles of green chemistry. organic-chemistry.org

Table 2: Summary of Synthetic Reactions Involving Dioxolanes

| Reaction Type | Description | Key Features | Reference(s) |

|---|---|---|---|

| Acetalization | Formation of the 1,3-dioxolane ring from an aldehyde and ethylene glycol. | Typically acid-catalyzed (e.g., TsOH, Lewis acids). Water removal drives the reaction. | organic-chemistry.orgwikipedia.org |

| Deprotection | Cleavage of the acetal to regenerate the carbonyl group. | Achieved with aqueous acid or via transacetalization. | organic-chemistry.orgwikipedia.org |

| Radical Addition | Site-specific addition of the 1,3-dioxolane ring to imines. | Metal-free, redox-neutral process to form protected α-amino aldehydes. | organic-chemistry.org |

| Oxidation | Oxidation of the acetal ring itself. | Can lead to the formation of hydroxy alkyl esters using reagents like m-CPBA. | organic-chemistry.org |

| Reduction | Reduction of other functional groups while the acetal remains intact. | The dioxolane group is stable to many reducing agents like LiAlH₄. | wikipedia.org |

Structure

3D Structure

属性

IUPAC Name |

2-(1,3-dioxolan-2-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-2-1-5-7-3-4-8-5/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTGJAVQDFWABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559325 | |

| Record name | (1,3-Dioxolan-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90711-96-9 | |

| Record name | (1,3-Dioxolan-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 1,3 Dioxolan 2 Yl Acetaldehyde and Analogues

Direct Synthesis Approaches for 2-(1,3-Dioxolan-2-yl)acetaldehyde

Direct synthesis of this compound can be approached through carefully designed pathways that either build the dioxolane ring onto a pre-existing acetaldehyde-like structure or introduce the acetaldehyde (B116499) functional group to a dioxolane precursor.

Modified Synthetic Pathways and Procedures

One viable, though indirect, pathway to this compound involves the oxidation of its corresponding alcohol, 2-(1,3-dioxolan-2-yl)ethanol. This method hinges on the initial synthesis of the alcohol, which can then be converted to the target aldehyde. The reduction of the aldehyde group in this compound to its primary alcohol, 2-(1,3-dioxolan-2-yl)ethanol, can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) at 0°C, with the latter often providing higher yields under anhydrous conditions. The reverse reaction, a selective oxidation, can then be employed to yield the desired acetaldehyde derivative.

Another documented approach involves the reaction of a brominated dioxolane derivative with acetaldehyde. For instance, a brominated dioxolane can undergo lithiation using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (between -70°C and -30°C) under an inert atmosphere. Subsequent dropwise addition of acetaldehyde to this lithiated intermediate, followed by an aqueous workup and purification via column chromatography, can yield the target compound.

Utilization of Acetaldehyde Equivalents in Dioxolane Formation

A key strategy in synthesizing this compound involves the use of acetaldehyde equivalents, which are stable precursors that can be converted to the acetaldehyde group. Bromoacetaldehyde (B98955) ethylene (B1197577) acetal (B89532) is a prominent example of such an equivalent.

A one-pot reaction has been developed for the synthesis of bromoacetaldehyde ethylene acetal. This process involves the reaction of acetaldehyde, ethylene glycol, and bromine. google.com In a typical procedure, ethylene glycol and freshly distilled acetaldehyde are stirred at room temperature, followed by the dropwise addition of bromine at a controlled temperature (0-3°C). The resulting bromoacetaldehyde ethylene acetal can be isolated by distillation under reduced pressure with yields reported to be around 79.2%. chemicalbook.com This intermediate is crucial as the bromine atom can be subsequently displaced to form the carbon-carbon bond necessary for the acetaldehyde side chain.

Bromoacetaldehyde diethyl acetal is another commonly used acetaldehyde equivalent. It can be synthesized through various methods, including the bromination of paraldehyde (B1678423) followed by reaction with ethanol. orgsyn.org This acetal can then be used in reactions where the protected aldehyde is required.

Condensation Reactions for Dioxolane Ring Construction

The formation of the 1,3-dioxolane (B20135) ring is typically achieved through the condensation of a carbonyl compound with a 1,2-diol, such as ethylene glycol, in the presence of an acid catalyst. This reaction is a cornerstone of dioxolane synthesis. For instance, the reaction of formylfurancarboxylates with excess ethylene glycol in the presence of p-toluenesulfonic acid leads to the formation of (1',3'-dioxolan-2-yl)furancarboxylates. researchgate.net

While not a direct synthesis of the target compound, a new process for synthesizing 3-bromobenzaldehyde (B42254) acetal involves the vacuum dehydration and condensation of 3-bromobenzaldehyde and ethylene glycol with a catalyst, eliminating the need for a solvent. acs.org This highlights the general principle of acid-catalyzed condensation for dioxolane formation.

Synthesis of Related Dioxolane-Acetaldehyde Derivatives

The synthetic principles applied to this compound can be extended to a variety of related derivatives, including chiral structures and nucleoside analogs.

Stereoselective Synthesis of Chiral Dioxolane Structures

The stereoselective synthesis of chiral 1,3-dioxolanes is of significant interest due to their presence in many biologically active molecules. One method involves a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by hypervalent iodine. This reaction proceeds through a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped stereoselectively. nih.gov

Another approach utilizes a Rh(II)-catalyzed asymmetric three-component cascade reaction involving ylides, aldehydes, and carboxylic acids to produce chiral 1,3-dioxoles with high enantioselectivity. nih.gov Furthermore, the Michael addition of chiral 1,3-dioxolan-4-ones to electrophiles has been shown to proceed with a high degree of stereocontrol, with the absolute configuration of the products confirmed by X-ray diffraction. mdpi.com The stereoselective opening of chiral dioxane and dioxolane acetals can be influenced by the structure of their Lewis acid complexes in solution. acs.org

A series of new enantiomerically pure and racemic 1,3-dioxolanes have been synthesized by reacting salicylaldehyde (B1680747) with various commercially available diols using a catalytic amount of Montmorillonite K10. nih.gov The yields of these reactions are dependent on the steric hindrance of the diols. When enantiopure diols are used, the resulting chiral 1,3-dioxolanes are produced with high enantiomeric excess. nih.gov

Formation of 1,3-Dioxolane Nucleosides and Related Analogues

1,3-dioxolane nucleosides are an important class of compounds, many of which exhibit significant antiviral activity. Their synthesis often involves the condensation of a protected 1,3-dioxolane intermediate with a purine (B94841) or pyrimidine (B1678525) base. scispace.com For example, enantiomerically pure dioxolane-pyrimidine nucleosides have been synthesized from a key intermediate derived from 1,6-anhydro-D-mannose, which is then condensed with various 5-substituted pyrimidines. acs.org

The synthesis of 1,3-dioxolane nucleoside analogs can also be achieved by coupling a 2-O-protected-5-O-acylated-1,3-dioxolane with a purine or pyrimidine base in the presence of a titanium-containing Lewis acid. scispace.com The presence of a second heteroatom, oxygen, in the sugar ring of these nucleosides has been found to be important for their biological activity. nih.gov

Preparation of Functionalized Dioxolane Acetaldehyde Precursors

The synthesis of precursors for this compound often involves the strategic introduction of functional groups that can be readily converted to the target acetaldehyde moiety. These methods provide access to a range of functionalized dioxolanes that serve as stable, masked forms of the aldehyde.

One notable strategy involves the reaction of 1,3-dioxolane with imines, promoted by a thiol through a radical chain process. organic-chemistry.org This metal-free and redox-neutral method efficiently converts inexpensive starting materials into a variety of protected α-amino aldehydes, which are direct precursors to functionalized acetaldehyde derivatives. organic-chemistry.org The reaction's success hinges on the presence of both the thiol catalyst and a small amount of atmospheric oxygen. organic-chemistry.org

Another versatile approach utilizes a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane. organic-chemistry.org This stable electrophilic formylating reagent reacts effectively with Grignard and organozinc reagents. organic-chemistry.org This procedure is distinguished by its mild conditions and tolerance for various functional groups, making it highly suitable for complex, multi-step syntheses. organic-chemistry.org

The direct conversion of esters to their corresponding acetals, including dioxolanes, has also been developed as a one-pot procedure. acs.org This transformation is achieved through catalytic hydrosilylation followed by quenching with an appropriate alcohol, such as ethylene glycol, to form the dioxolane ring. acs.org For instance, methyl phenylacetate (B1230308) can be converted into the corresponding dioxolane in high yield using this method. acs.org

Furthermore, functionalized protected aldol (B89426) compounds can be prepared by adding bromomagnesium 2-vinyloxy ethoxide to various aldehydes. organic-chemistry.orgorganic-chemistry.org This reaction, catalyzed by scandium(III) triflate, yields precursors that can be further elaborated. organic-chemistry.orgorganic-chemistry.org Subsequent oxidation, for example through a Swern oxidation, can then generate the desired acetaldehyde functionality. organic-chemistry.org

The table below summarizes various research findings on the preparation of these precursors.

Table 1: Synthetic Methodologies for Functionalized Dioxolane Acetaldehyde Precursors

| Precursor Type | Method | Key Reagents | Catalyst | Outcome |

|---|---|---|---|---|

| Protected α-amino aldehydes | Thiol-promoted radical addition to imines | 1,3-Dioxolane, Imines | Thiol, Oxygen | Metal-free, redox-neutral synthesis of a broad range of precursors. organic-chemistry.org |

| Functionalized dioxolanes | Electrophilic formylation | 2-Ethoxydioxolane-benzotriazole adduct, Grignard/Organozinc reagents | None specified | Mild and efficient synthesis tolerant of multiple functional groups. organic-chemistry.org |

| Dioxolane from ester | One-pot catalytic hydrosilylation | Ester, Dimethylchlorosilane, Ethylene glycol | Triaryl borane | High-yield conversion of esters to the corresponding dioxolanes. acs.org |

| Functionalized protected aldol compounds | Addition of vinyloxy ethoxide to aldehydes | Bromomagnesium 2-vinyloxy ethoxide, Aldehydes | Sc(OTf)₃ | Provides access to a broad range of functionalized protected aldol precursors. organic-chemistry.orgorganic-chemistry.org |

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound and related dioxolanes aims to reduce the environmental impact of traditional methods. Classical acetal synthesis often involves corrosive acid catalysts, halogenated solvents, and generates significant waste. ijsdr.org Green approaches seek to replace these with more benign alternatives.

Key strategies in greening dioxolane synthesis include the use of alternative solvents, solvent-free conditions, and catalysts derived from renewable sources.

Alternative Solvents and Solvent-Free Reactions : Research has demonstrated the efficacy of using greener solvents like water or employing solvent-free conditions, particularly in conjunction with microwave synthesis, to produce dioxolanes in high yields. ijsdr.org The use of potentially bio-based solvents like cyclopentyl methyl ether has also been explored for chemoenzymatic cascades. nih.govd-nb.info

Renewable Feedstocks and Catalysts : A significant advancement is the use of biorenewable resources. Acetalization of glycerol, a byproduct of biodiesel production, with various aldehydes and ketones is a promising route to value-added chemicals. researchgate.netrsc.org Similarly, the use of formic acid, which can be derived from the hydrogenation of CO₂, as a C1 source for creating the methylene (B1212753) bridge in the dioxolane ring represents a sustainable pathway. nih.govd-nb.info Chemoenzymatic cascades have been developed that combine biocatalysis with ruthenium-based chemocatalysis to produce dioxolanes from aliphatic aldehydes, biomass, CO₂, and hydrogen. nih.govd-nb.info

Energy Efficiency : Microwave-assisted synthesis has been shown to afford high yields of dioxolanes, often with reduced reaction times compared to conventional heating. ijsdr.org

The table below details research findings related to green synthetic approaches for dioxolanes.

Table 2: Green Chemistry Approaches in Dioxolane Synthesis

| Green Principle | Methodology | Starting Materials | Catalyst/Conditions | Key Finding |

|---|---|---|---|---|

| Use of Safer Solvents | Microwave Synthesis | Aldehydes/Ketones, Diols | Protonic acid (HCl), Water as solvent | High yields (88%) achieved using water as a green solvent. ijsdr.org |

| Atom Economy / Use of Renewables | Chemoenzymatic Cascade | Aliphatic aldehydes, CO₂, H₂ | Enzyme cascade, Ruthenium molecular catalyst | Stereoselective synthesis of dioxolanes from biomass and CO₂. nih.govd-nb.info |

| Use of Renewables | Acetalization of Biorenewables | Glycerol, Furfural | Oxorhenium(V) oxazoline, FeCl₃·6H₂O | Valorization of biomass-derived platform molecules into cyclic acetals. researchgate.net |

| Design for Energy Efficiency | Solvent-Free Microwave Synthesis | Aldehydes/Ketones, Diols | Protonic acid (HCl) | High yields (87%) obtained under solvent-free conditions, reducing waste. ijsdr.org |

| Use of Renewables | Acetalization with Formic Acid | Diols, Formic acid (from CO₂) | Ru(triphos)(tmm) | Utilizes a CO₂-derived C1 source for the dioxolane methylene unit. nih.govd-nb.info |

Mechanistic Investigations and Reaction Pathways Involving the 2 1,3 Dioxolan 2 Yl Acetaldehyde Moiety

Unimolecular Decomposition Pathways of 1,3-Dioxolane (B20135) Derivatives

The thermal stability and decomposition of 1,3-dioxolane and its derivatives are critical aspects of their chemistry, particularly when used as biofuels or in high-temperature applications. researchgate.net The study of these pathways reveals the fundamental steps of bond cleavage and rearrangement.

Pyrolysis Kinetics and Reaction Channels

Pyrolysis, or thermal decomposition in the absence of oxygen, of 1,3-dioxolane derivatives has been investigated to understand their behavior at elevated temperatures. youtube.comyoutube.com Recent studies on 1,3-dioxolane, a five-membered cyclic acetal (B89532), indicate that its thermal decomposition is primarily governed by unimolecular decomposition involving H-atom migration within the ring. researchgate.net For substituted dioxolanes, such as methyl and dimethyl derivatives, the reaction rate is highly dependent on the molecular structure of the compound. researchgate.net

DFT (Density Functional Theory) calculations on the decomposition of substrates like 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691) suggest a stepwise mechanism. The rate-determining step involves a concerted, non-synchronous four-centered cyclic transition state. researchgate.net The pyrolysis of acetaldehyde (B116499) itself is known to proceed via a chain reaction mechanism, initiated by the formation of methyl radicals. slideshare.net

Table 1: Key Findings in Pyrolysis of 1,3-Dioxolane Derivatives

| Derivative | Primary Decomposition Pathway | Key Observation |

| 1,3-Dioxolane | Unimolecular decomposition via H-atom migration. researchgate.net | Governs thermal decomposition. researchgate.net |

| Methyl/Dimethyl 1,3-Dioxolanes | Stepwise mechanism via four-centered cyclic transition state. researchgate.net | Reaction rate is highly dependent on molecular structure. researchgate.net |

| Alkyl-Substituted Dioxolanes | Decomposition to radicals and hydrocarbons. researchgate.netresearchgate.net | Hydrocarbon product distribution is affected by the alkyl side-chain structure. researchgate.net |

Identification of Intermediate Species in Thermal Processes

During the thermal decomposition of 1,3-dioxolane derivatives, several unstable intermediate species are formed. The initial decomposition of alkyl-substituted dioxolanes primarily yields a 4,5-dimethyl-1,3-dioxolane (B11944712) radical along with hydrocarbons derived from the side-chains. researchgate.netresearchgate.net This dioxolane radical intermediate is unstable at the working temperatures and rapidly decomposes further. researchgate.net

Subsequent decomposition of this radical intermediate primarily leads to the formation of smaller, more stable molecules. researchgate.netresearchgate.net The intermediate products of these decompositions are themselves unstable and break down quickly through a concerted, six-centered cyclic transition state mechanism. researchgate.net For instance, the thermal decomposition of oxolan-3-one, a related cyclic compound, produces intermediates like carbon monoxide, formaldehyde (B43269), and ethylene (B1197577). researchgate.net

Radical Chain Mechanisms in 1,3-Dioxolane Transformations

The 1,3-dioxolane moiety can participate in radical chain reactions, which typically consist of initiation, propagation, and termination steps. lumenlearning.comyoutube.com These mechanisms are fundamental to many of its synthetic applications, particularly in C-H functionalization.

Hydrogen Atom Transfer (HAT) from Dioxolane Species

A key step in the radical chemistry of 1,3-dioxolanes is the Hydrogen Atom Transfer (HAT) from the C-2 position (the carbon atom between the two oxygen atoms). nsf.gov This process generates a nucleophilic dioxolan-2-yl radical. acs.org The C-H bond at this position is particularly weak and susceptible to abstraction by a suitable radical initiator. researchgate.net The presence of two adjacent oxygen atoms stabilizes the resulting radical through hyperconjugation. acs.org

This HAT process is the foundation for using 1,3-dioxolane as a surrogate for a formyl group in various chemical transformations. nsf.govacs.org For example, under visible light photocatalysis, an iridium catalyst can facilitate the conversion of 1,3-dioxolane to its radical species, which can then engage in further reactions. nsf.gov The HAT process is a concerted movement of a proton and an electron in a single kinetic step. scripps.edu

Radical Hydrofunctionalization of Alkenes Utilizing Dioxolanes

The dioxolan-2-yl radical, generated via HAT, can be utilized in the radical hydrofunctionalization of alkenes. This reaction adds a hydrogen atom and an acetal carbon across a carbon-carbon double bond, providing an efficient route to protected aldehydes. nsf.gov The process typically follows a radical chain mechanism. nsf.gov

The propagation phase of the mechanism involves two main steps:

The nucleophilic dioxolanyl radical undergoes a conjugate addition to an electron-deficient alkene. nsf.gov

The resulting radical adduct then abstracts a hydrogen atom from another molecule of 1,3-dioxolane, thereby regenerating the dioxolanyl radical and propagating the chain. nsf.gov

This transformation can be promoted by visible light in the presence of a photocatalyst and a persulfate initiator. nsf.gov The radical addition of 1,3-dioxolane to various Michael acceptors has been successfully demonstrated using this methodology. acs.org

Table 2: Steps in Radical Hydrofunctionalization of Alkenes with 1,3-Dioxolane

| Step | Description |

| Initiation | Generation of an initial radical (e.g., sulfate (B86663) radical anion) which abstracts a hydrogen atom from 1,3-dioxolane to form the dioxolan-2-yl radical. nsf.gov |

| Propagation | The dioxolan-2-yl radical adds to an alkene. The resulting radical then abstracts a hydrogen from another 1,3-dioxolane molecule, continuing the chain. nsf.gov |

| Termination | Combination of any two radical intermediates to form a stable, non-radical product. youtube.com |

Concerted and Stepwise Mechanisms in Ring Transformations

The transformation of the 1,3-dioxolane ring can proceed through either concerted or stepwise mechanisms, a fundamental distinction in physical organic chemistry. nih.govyoutube.com A concerted reaction occurs in a single step with one transition state and no intermediates, whereas a stepwise reaction involves multiple steps with the formation of one or more intermediates. youtube.comucla.edu

In the context of 1,3-dioxolane derivatives, studies have shown that both mechanisms can be operative. For example, the thermal decomposition of some substituted dioxolanes is proposed to initiate through a stepwise mechanism to form unstable intermediates. researchgate.net However, the subsequent rapid decomposition of these intermediates is believed to occur via a concerted cyclic transition state. researchgate.net

The synthesis of 1,3-dioxolanes from 1,2-diols and ketones catalyzed by graphene oxide is proposed to follow a plausible stepwise mechanism. researchgate.net Similarly, the acid-catalyzed reaction of ethylene glycol with formaldehyde (liberated from paraformaldehyde) to form 1,3-dioxolane involves a series of stepwise nucleophilic attacks and proton transfers. youtube.com The distinction between these pathways is not always clear-cut; in some cases, a highly asynchronous concerted mechanism can be energetically and geometrically similar to a stepwise pathway, blurring the lines between the two. nih.gov

Cycloreversion Reactions and Rearrangements

The 1,3-dioxolane ring, a cyclic acetal, is generally stable under basic and neutral conditions but is susceptible to cleavage and rearrangement under acidic conditions. thieme-connect.de The stability of substituted dioxolanes is influenced by the nature of the substituent at the C2 position. It has been noted that while 1,3-dioxolane itself can undergo cationic ring-opening polymerization, the presence of a substituent at the C2-position can hinder this process. researchgate.net This suggests that for compounds like 2-(1,3-Dioxolan-2-yl)acetaldehyde, other reaction pathways, such as rearrangements, may be favored.

One documented type of rearrangement in related systems is the acid-catalyzed isomerization between different cyclic acetal forms. For instance, in carbohydrate chemistry, a 1,3-dioxane (B1201747) can isomerize to a more thermodynamically stable 1,3-dioxolane when a vicinal hydroxyl group is available. thieme-connect.de This highlights the dynamic nature of these protective groups under acidic catalysis. While direct cycloreversion (a concerted retro-cycloaddition) is less commonly documented for simple dioxolanes, acid-catalyzed hydrolysis represents a stepwise ring-opening that can be considered a form of cycloreversion, leading back to the constituent aldehyde and diol.

Transition State Analysis of Dioxolane Ring Opening and Closure

The mechanism of dioxolane ring opening and closure, particularly under acidic conditions, has been a subject of detailed study. The generally accepted mechanism for acid-catalyzed hydrolysis involves a series of equilibrium steps. nih.govacs.org

Protonation: The reaction initiates with the rapid and reversible protonation of one of the oxygen atoms of the dioxolane ring by a Brønsted acid.

Ring Opening: The protonated dioxolane then undergoes a rate-determining ring-opening step to form a resonance-stabilized carbocation, specifically a carboxonium ion (an oxocarbenium ion). For this compound, this would be the 2-(acetaldehydo)-1,3-dioxolan-2-ylium ion.

Nucleophilic Attack: This electrophilic intermediate is then attacked by a nucleophile, typically water in hydrolysis reactions.

Deprotonation and Release: Subsequent deprotonation and bond cleavage steps release the original carbonyl compound and the 1,2-diol.

The reverse of this process, the formation of the dioxolane ring from an aldehyde and a diol, proceeds through similar intermediates. acs.org Transition state calculations on related cyclization reactions have been used to determine the favorability of different reaction pathways. e3s-conferences.org For example, computational studies can elucidate the relative energy barriers of competing transition state geometries, such as chair-like versus boat-like conformations in the formation of six-membered rings, thereby predicting the stereochemical outcome of the reaction. e3s-conferences.org For the hydrolysis of a 1,3-dioxolane ketal, the crucial role of the acidic sites of the catalyst in stabilizing the transition state has been highlighted. researchgate.netscielo.br

Reactivity of the Acetaldehyde Functionality in Dioxolane Compounds

The aldehyde group in this compound is a versatile functional handle, capable of undergoing a wide array of chemical transformations characteristic of aldehydes. The adjacent dioxolane ring serves as a protecting group for a different carbonyl functionality, allowing for selective reactions at the acetaldehyde moiety.

Aldol-Type Condensations and Additions

The acetaldehyde portion of the molecule contains α-hydrogens, which are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then participate in aldol-type reactions. libretexts.org In a self-condensation, the enolate of this compound would attack the carbonyl group of another molecule of the same aldehyde, leading to a β-hydroxy aldehyde adduct.

In mixed aldol (B89426) reactions with a different carbonyl partner, a mixture of products is possible. libretexts.org However, a single product can be favored if the other partner lacks α-hydrogens (e.g., benzaldehyde, formaldehyde) and thus can only act as an electrophile. libretexts.org Studies on the aldol condensation of acetaldehyde on solid catalysts like TiO₂ show that it readily forms an enolate and participates in C-C bond formation. osti.govrsc.org The reaction typically proceeds via the following steps:

Formation of an enolate by deprotonation of the α-carbon.

Nucleophilic attack of the enolate on an electrophilic carbonyl carbon.

Protonation to form the β-hydroxy aldehyde (aldol addition product).

Dehydration upon heating to form an α,β-unsaturated aldehyde (aldol condensation product). youtube.com

| Reaction Type | Typical Base/Acid | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Aldol Addition | NaOH, KOH, LDA | Ethanol (B145695), THF | Low (e.g., -78 to 25 °C) | β-Hydroxy aldehyde |

| Aldol Condensation | NaOH, KOH (with heat) | Ethanol, Water | Elevated | α,β-Unsaturated aldehyde |

| Directed Aldol (with non-enolizable aldehyde) | NaOH, NaOEt | Ethanol | Room Temp. to Reflux | Crossed Aldol Product |

Transformations Involving the Aldehyde Group

Beyond aldol reactions, the aldehyde functionality is a gateway to numerous other chemical structures.

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-(1,3-Dioxolan-2-yl)acetic acid. Common oxidizing agents for this transformation include chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid) and potassium dichromate (K₂Cr₂O₇). libretexts.orgyoutube.com Milder, more selective methods using reagents like TEMPO with a co-oxidant are also prevalent. organic-chemistry.org It is noteworthy that while the dioxolane ring is generally stable to many oxidizing conditions, strongly acidic reagents can potentially cleave the acetal. organic-chemistry.orgethernet.edu.et

Reduction: The aldehyde can be reduced to a primary alcohol, 2-(1,3-Dioxolan-2-yl)ethanol. This is typically achieved with high efficiency using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). organic-chemistry.orgyoutube.com NaBH₄ is a milder reagent and is often preferred for its chemoselectivity and compatibility with a wider range of functional groups.

Wittig Reaction: A powerful method for converting aldehydes into alkenes is the Wittig reaction. libretexts.org This reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent). For instance, reacting this compound with an ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 3-(1,3-dioxolan-2-yl)prop-1-ene. The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide used (stabilized vs. non-stabilized). organic-chemistry.org Phase-transfer conditions have been successfully employed for Wittig reactions involving phosphonium (B103445) salts derived from 2-(bromomethyl)-1,3-dioxolane, highlighting the utility of this reaction for elaborating the side chain. researchgate.net

| Transformation | Reagent(s) | Product Functional Group | Typical Conditions |

|---|---|---|---|

| Oxidation | K₂Cr₂O₇ / H₂SO₄ or Jones Reagent | Carboxylic Acid | Heating under reflux libretexts.org |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | Methanol/Ethanol or THF, 0 °C to RT youtube.com |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene | Anhydrous solvent (e.g., THF), often at low temp. masterorganicchemistry.com |

Advanced Applications in Organic Synthesis Utilizing 2 1,3 Dioxolan 2 Yl Acetaldehyde Scaffolds

Building Block Utility in Complex Molecule Synthesis

The inherent reactivity of aldehydes necessitates their protection during multi-step synthetic sequences to prevent undesired side reactions. The 1,3-dioxolane (B20135) moiety serves as an effective and reliable protecting group for the aldehyde functionality in 2-(1,3-Dioxolan-2-yl)acetaldehyde, rendering it a valuable precursor in the synthesis of complex molecules.

Precursors for Protected Aldehydes in Multi-step Syntheses

The acetal (B89532) functionality in this compound is stable under a wide range of reaction conditions, including those involving nucleophiles and bases, making it an ideal choice for protecting the aldehyde group during various synthetic transformations. chemistrysteps.comkhanacademy.orgyoutube.com This stability allows for chemical manipulations at other parts of a molecule without affecting the latent aldehyde. The protection strategy is crucial in multi-step syntheses where the aldehyde's reactivity would otherwise interfere with desired reactions.

The formation of the 1,3-dioxolane is typically achieved by the acid-catalyzed reaction of the corresponding aldehyde with ethylene (B1197577) glycol. wikipedia.org Deprotection to regenerate the aldehyde is readily accomplished under acidic aqueous conditions, often with mild reagents, ensuring that other sensitive functional groups within the molecule remain intact. chemistrysteps.com This robust yet reversible protection makes this compound and related structures valuable intermediates in the synthesis of natural products and other complex organic molecules. wikipedia.orgresearchgate.net

Below is a table summarizing various reagents and conditions for the protection and deprotection of aldehydes as 1,3-dioxolanes:

| Transformation | Reagents and Conditions | Key Features |

| Protection | Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid), azeotropic removal of water | Standard and widely used method. |

| Ethylene glycol, Lewis acids (e.g., Sc(OTf)₃, ZrCl₄) | Mild conditions, high chemoselectivity. organic-chemistry.org | |

| Deprotection | Aqueous acid (e.g., HCl, H₂SO₄) | Common and effective method. |

| NaBArF₄ in water | Mild, rapid deprotection at room temperature. wikipedia.org |

Chirality Transfer in Asymmetric Synthesis via Dioxolane Ketals

The formation of dioxolane ketals from chiral 1,2-diols can introduce a stereogenic center, which can be exploited to direct the stereochemical outcome of subsequent reactions. This principle of chirality transfer is a powerful tool in asymmetric synthesis. While direct examples specifically utilizing ketals derived from this compound are not extensively documented in the readily available literature, the broader concept of using chiral dioxolanes to induce asymmetry is well-established.

For instance, the diastereoselective aldol (B89426) reactions of enolates derived from ketones containing a chiral 1,3-dioxolane moiety have been reported to proceed with high levels of stereocontrol. The chiral environment created by the dioxolane ring influences the facial selectivity of the enolate attack on an aldehyde, leading to the preferential formation of one diastereomer.

Furthermore, the development of catalytic asymmetric methods for the synthesis of 1,3-dioxolanes themselves provides access to enantiomerically enriched building blocks. organic-chemistry.org These chiral dioxolanes can then be elaborated into more complex structures, with the stereochemistry of the dioxolane ring guiding the formation of new stereocenters.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The structural motifs present in this compound are found within a variety of biologically active molecules. Consequently, this compound and its derivatives serve as important intermediates in the synthesis of pharmacologically relevant scaffolds, including nucleoside analogues and prostaglandins.

Intermediates in Nucleoside Analog Synthesis

Nucleoside analogues are a critical class of therapeutic agents, particularly in the treatment of viral infections and cancer. nih.goviprjb.org Many of these compounds feature modified sugar rings, and the 1,3-dioxolane ring has been incorporated as a key structural element in several potent antiviral agents. researchgate.net The synthesis of these analogues often involves the coupling of a protected heterocyclic base with a suitably functionalized sugar mimic.

Protected acetaldehyde (B116499) derivatives, including those with a 1,3-dioxolane ring, can serve as precursors to the "sugar" portion of these nucleoside analogues. researchgate.net For example, the synthesis of 1,3-oxathiolane nucleosides, which are structurally related to dioxolane nucleosides, has been accomplished using bromoacetaldehyde (B98955) diethyl acetal, a compound that shares the protected aldehyde feature with this compound. nih.gov These synthetic strategies highlight the utility of such building blocks in accessing these important therapeutic agents.

The following table showcases some examples of nucleoside analogues containing five-membered heterocyclic rings and their therapeutic applications:

| Nucleoside Analogue Class | Key Structural Feature | Therapeutic Application |

| Dioxolane Nucleosides | 1,3-Dioxolane ring replacing the ribose moiety | Antiviral (e.g., against HIV) researchgate.net |

| Oxathiolane Nucleosides | 1,3-Oxathiolane ring replacing the ribose moiety | Antiviral (e.g., against HIV and HBV) nih.gov |

Applications in Prostaglandin and Prostanoid Synthesis

Prostaglandins and prostanoids are a group of lipid compounds with diverse physiological functions, and their synthesis has been a significant area of research in organic chemistry. nih.gov The complex structures of these molecules often require multi-step syntheses involving the use of protecting groups to mask reactive functionalities.

The aldehyde group is a common feature in intermediates for prostaglandin synthesis, and its protection as an acetal, such as a 1,3-dioxolane, is a frequently employed strategy. libretexts.orgnih.gov For instance, in the synthesis of a key intermediate for prostaglandins, an aldehyde group was protected as a dimethyl acetal to allow for the selective transformation of other functional groups in the molecule. nih.gov The use of a cyclic acetal like a 1,3-dioxolane offers similar protection and can be advantageous in certain synthetic routes. The stability of the dioxolane ring under various reaction conditions makes it a suitable choice for protecting an aldehyde functionality during the intricate steps of prostaglandin synthesis.

Catalytic Transformations Involving 1,3-Dioxolane Derivatives

Compounds containing the 1,3-dioxolane moiety can participate in a variety of catalytic transformations, leading to the formation of new and complex molecular structures. These reactions often leverage the unique reactivity of the acetal group or utilize the dioxolane as a directing or activating group.

For example, the catalytic asymmetric 1,3-dipolar cycloaddition of carbonyl ylides with aldehydes can be used to synthesize chiral 1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org In these reactions, a catalyst, often a metal complex with a chiral ligand, controls the stereochemical outcome of the cycloaddition.

Furthermore, radical reactions involving the 1,3-dioxolane ring have been developed. For instance, a thiol-promoted, site-specific addition of 1,3-dioxolane to imines has been reported, providing a metal-free and redox-neutral method for the synthesis of protected α-amino aldehydes. organic-chemistry.orgorganic-chemistry.org This transformation proceeds via a radical chain mechanism where the dioxolanyl radical is a key intermediate.

The stereoselective formation of substituted 1,3-dioxolanes can also be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent. nih.gov This reaction proceeds through a 1,3-dioxolan-2-yl cation intermediate, and the stereochemistry of the starting alkene is transferred to the product.

Asymmetric Hydroformylation Reactions

Asymmetric hydroformylation is a powerful atom-economical process for the synthesis of chiral aldehydes from prochiral olefins. This reaction introduces a formyl group and a hydrogen atom across a carbon-carbon double bond, creating a new stereocenter. The use of chiral ligands, typically phosphorus-based, in conjunction with transition metal catalysts (most commonly rhodium), is crucial for achieving high enantioselectivity. nih.gov While specific research on the asymmetric hydroformylation of a substrate directly derived from this compound is not extensively documented in the reviewed literature, the principles of this methodology can be applied to unsaturated derivatives of this scaffold.

For a hypothetical substrate such as a vinyl or allyl derivative of the 2-(1,3-dioxolan-2-yl) moiety, asymmetric hydroformylation would offer a direct route to chiral aldehydes with significant synthetic potential. The reaction would likely be catalyzed by rhodium complexes featuring chiral phosphine, phosphite, or phosphoramidite ligands. The choice of ligand is critical in controlling both regioselectivity (formation of linear vs. branched aldehydes) and enantioselectivity.

Detailed Research Findings:

The success of the asymmetric hydroformylation of a dioxolane-containing substrate would depend on several factors:

Catalyst System: Rhodium complexes with chiral diphosphine ligands such as BINAP, Chiraphos, or Kelliphite are known to be effective for a range of functionalized olefins. The electronic and steric properties of the ligand would need to be carefully tuned to achieve high selectivity.

Reaction Conditions: Temperature, pressure of syngas (a mixture of CO and H₂), and solvent all play a significant role in the reaction outcome. wikipedia.org Optimization of these parameters would be necessary to maximize the yield and enantiomeric excess of the desired chiral aldehyde.

Substrate Control: The presence of the dioxolane group in proximity to the double bond could influence the stereochemical outcome of the reaction through steric hindrance or electronic effects. This could potentially be exploited to enhance the facial selectivity of the hydroformylation.

The resulting chiral aldehyde, bearing the intact dioxolane moiety, would be a versatile building block. The newly introduced stereocenter and the aldehyde functionality could be further elaborated, while the dioxolane serves as a protecting group for a 1,2-diol, which can be deprotected at a later synthetic stage.

| Parameter | General Conditions and Considerations |

| Catalyst | [Rh(CO)₂acac] with chiral diphosphine ligands (e.g., BINAP, Chiraphos) |

| Syngas Pressure | 10-100 atm (CO/H₂) |

| Temperature | 40-120 °C |

| Solvent | Toluene, Benzene, THF |

| Key Challenge | Controlling regioselectivity and enantioselectivity in the presence of the dioxolane functional group. |

Photoredox Catalysis in Dioxolane-Mediated Reactions

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of radical intermediates under mild conditions using visible light. researchgate.netresearchgate.net The 1,3-dioxolane moiety can be actively involved in photoredox-catalyzed reactions, particularly through the formation of a dioxolanyl radical. This radical can then engage in a variety of carbon-carbon bond-forming reactions.

Research has demonstrated the generation of dioxolanyl radicals from precursors under visible-light irradiation using a photocatalyst. nih.gov For instance, a dioxolanyl radical can be generated via a 1,5-hydrogen atom transfer (HAT) process. An alkoxyl radical, formed from a suitable precursor by the photocatalyst, can abstract a hydrogen atom from the C2 position of the dioxolane ring, yielding the desired dioxolanyl radical. nih.gov

Detailed Research Findings:

The generation of dioxolanyl radicals via photoredox catalysis has been successfully applied in radical relay chemistry. nih.gov In a typical reaction setup, a photocatalyst, such as fac-[Ir(ppy)₃], is excited by visible light. The excited photocatalyst can then initiate a radical cascade.

A representative reaction involves the following key steps:

Initiation: A precursor, such as an N-alkoxyphthalimide derivative containing a dioxolane ring, is reduced by the excited photocatalyst to generate an alkoxyl radical.

Hydrogen Atom Transfer (HAT): The alkoxyl radical undergoes an intramolecular 1,5-HAT, abstracting a hydrogen atom from the dioxolane ring to form a more stable dioxolanyl radical. nih.gov

Radical Addition: This nucleophilic dioxolanyl radical can then add to a Michael acceptor, such as a vinyl sulfone, to form a new carbon-carbon bond.

The choice of solvent has been shown to be crucial for the efficiency of the 1,5-HAT process, with less polar ether solvents like 1,4-dioxane (B91453) or methyl tert-butyl ether (MTBE) providing higher yields. nih.gov

This methodology allows for the functionalization of a remote C(sp³)-H bond, demonstrating the synthetic utility of the dioxolane group as more than just a protecting group.

| Catalyst System | Substrate Type | Radical Generation | Key Transformation | Solvent |

| fac-[Ir(ppy)₃] / Hantzsch ester | N-alkoxyphthalimide with a dioxolane moiety | 1,5-Hydrogen Atom Transfer | C(sp³)-H functionalization and addition to a Michael acceptor | MTBE/1,4-Dioxane |

| Eosin Y | Aldehydes/Ketones and Ethylene Glycol | Not specified as radical | Acetalization | Not specified |

Derivatives and Analogues in Chemical Research

Structurally Modified 2-(1,3-Dioxolan-2-yl)acetaldehyde Derivatives

Aryl-Substituted Dioxolanes and Their Chemical Behavior

The introduction of aryl groups to the dioxolane ring significantly influences the chemical behavior of the acetal (B89532). Aryl-substituted dioxolanes can be synthesized through various methods, including the condensation of substituted benzaldehydes with diols. researchgate.net These aryl groups, particularly those with electron-withdrawing or -donating substituents, can alter the stability and reactivity of the dioxolane ring. For instance, the presence of an electron-withdrawing nitro group on a phenyl ring attached to a related benziodoxole system has been shown to dramatically increase the rate of internal nucleophilic substitution. mdpi.com While direct studies on aryl-substituted this compound are not extensively detailed, the principles from related structures suggest that such substitutions would impact the conditions required for deprotection of the acetaldehyde (B116499) functionality. The electronic nature of the aryl substituent can either facilitate or hinder the acid-catalyzed hydrolysis of the acetal. Furthermore, aryl glyoxals, which contain a related keto-aldehyde structure, are valuable synthetic precursors for a variety of oxygen-containing heterocycles through multicomponent reactions. nih.gov

Dioxane Analogues and Their Synthetic Relevance

Dioxane analogues, which feature a six-membered ring instead of the five-membered dioxolane ring, are of significant interest in synthetic and medicinal chemistry. enamine.net 1,4-Dioxane (B91453) is a versatile aprotic solvent and is used in various industrial applications. wikipedia.org The synthesis of functionalized 1,4-dioxane derivatives can be achieved from readily available epoxides. enamine.net For example, chiral 2-hydroxymethyl-1,4-dioxane has been used as a key intermediate in the synthesis of antiviral agents. nih.gov The synthetic relevance of these dioxane analogues lies in their ability to act as scaffolds for new chemical entities. For instance, 1,3-dioxanes with specific substitutions have been investigated as potent NMDA and σ receptor antagonists. researchgate.net The larger ring size of dioxane compared to dioxolane can influence conformational preferences and, consequently, the stereochemical outcome of reactions at adjacent centers. The synthesis of 1,4-dioxane can be achieved through the dimerization of oxirane (ethylene oxide) using a ZrO2/TiO2 catalyst at low temperatures, offering an efficient and environmentally friendly route. mdpi.com

Chiral Dioxolane Derivatives and Their Enantioselective Synthesis

The incorporation of chirality into the dioxolane ring is a powerful strategy for controlling the stereochemistry of subsequent reactions. This is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds.

Diastereoselective Cyclopropanation via Homochiral Ketals

Homochiral ketals, which are chiral dioxolane derivatives, have proven to be effective in directing the stereochemistry of cyclopropanation reactions. acs.orgdocumentsdelivered.com In this approach, an achiral unsaturated ketone or aldehyde is converted into a chiral ketal using a chiral diol. The resulting chiral ketal then undergoes a diastereoselective cyclopropanation reaction. The chiral auxiliary, the diol, biases the approach of the cyclopropanating agent to one face of the double bond, leading to the formation of one diastereomer in excess. The diastereoselectivity of this process can be very high, and subsequent removal of the chiral auxiliary yields an enantiomerically enriched cyclopropane. acs.org This method has been successfully applied to the synthesis of various chiral cyclopropanes, which are important structural motifs in many natural products and pharmaceuticals. nih.govnih.gov

Enantiomerically Pure Acetals in Diastereoselective Additions

Enantiomerically pure acetals are widely used as chiral auxiliaries to induce diastereoselectivity in addition reactions. dtic.milacs.org The general strategy involves the reaction of a prochiral starting material with a chiral, enantiomerically pure alcohol or diol to form a chiral acetal. The chiral environment created by the acetal then directs the attack of a nucleophile to one of the two diastereotopic faces of the molecule. This leads to the formation of a new stereocenter with a high degree of stereocontrol. This methodology has been used to prepare both enantiomers of the pheromone frontalin (B1251666) from (S)-(-)-methyl lactate, demonstrating its utility in natural product synthesis. arizona.edu The diastereoselectivity of these additions can be influenced by factors such as the nature of the acetal, the nucleophile, and the reaction conditions. dtic.mil

Heteroatom-Modified Cyclic Acetals (e.g., 1,3-Oxathiolanes) as Related Systems

Replacing one of the oxygen atoms in the dioxolane ring with another heteroatom, such as sulfur, leads to related systems like 1,3-oxathiolanes. These heteroatom-modified cyclic acetals exhibit distinct chemical properties and have found unique applications in synthesis. The formation of 1,3-oxathiolanes can be achieved through the reaction of aldehydes or acetals with sulfur-containing reagents like thiols. nih.gov The reaction of thiolactones with optically active oxiranes can also produce spirocyclic 1,3-oxathiolanes with high regio- and stereoselectivity. uzh.ch Chiral 1,3-oxathiolanes have been synthesized and used in various chemical transformations. tandfonline.com For instance, they have been developed as intermediates for the synthesis of important nucleoside analogues like lamivudine. semanticscholar.org The presence of the sulfur atom can influence the stability of the ring and its susceptibility to cleavage, offering alternative deprotection strategies compared to their dioxolane counterparts. tandfonline.comresearchgate.net

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the reactivity of organic molecules. This quantum mechanical modeling method is used to predict the electronic structure of molecules, making it possible to analyze reaction pathways and the geometries of reactants, products, and transition states. researchgate.net For systems related to this compound, DFT is instrumental in mapping out the complex network of possible reactions, particularly in high-temperature environments like pyrolysis and oxidation.

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. Exploring the PES using computational methods allows chemists to identify stable isomers, reaction intermediates, and the transition states that connect them. For complex reactions like thermal decomposition, a thorough exploration of the PES is crucial for identifying all viable reaction channels.

In a detailed theoretical study on the pyrolysis of 2-methyl-1,3-dioxolane (B1212220) (2M13DO), a structurally similar compound, high-level composite methods (W1U) were employed to investigate the reactive potential energy surface. researchgate.net This exploration identified three primary unimolecular decomposition pathways. researchgate.netresearchgate.net The dominant reaction channel was found to be highly dependent on temperature. Below 700 K, the formation of an intermediate, CH2=CHOCH2CH2OH, is the major pathway. researchgate.netresearchgate.net However, under typical experimental conditions for pyrolysis, the formation of two acetaldehyde molecules prevails. researchgate.netresearchgate.net At temperatures exceeding 1500 K, the reaction is dominated by a radical-forming channel. researchgate.netresearchgate.net

Table 1: Key Pyrolysis Reaction Channels for 2-Methyl-1,3-Dioxolane Identified via PES Exploration

| Reaction Channel | Products | Dominant Temperature Range |

|---|---|---|

| Isomerization | CH₂=CHOCH₂CH₂OH (IM1) | < 700 K |

| Molecular Decomposition | 2CH₃CHO (P3) | Experimental Conditions (e.g., 1050–1400 K) |

| Radical Formation | CH₃ + 1,3-dioxolan-2-yl (P4) | > 1500 K |

Data sourced from studies on 2-methyl-1,3-dioxolane. researchgate.netresearchgate.net

A transition state (TS) represents the highest energy point along the minimum energy pathway of a reaction, acting as the critical bottleneck between reactants and products. cornell.edu Characterizing the geometry and energy (the activation barrier) of a transition state is fundamental to understanding reaction rates and mechanisms. researchgate.net DFT calculations are widely used to locate these transient structures and compute their energies.

The mechanism of cycloaddition reactions, for example, can be described as an asynchronous concerted pathway, a detail revealed by analyzing the energies and electronic nature of the transition state structures. researchgate.net In the study of 2-methyl-1,3-dioxolane pyrolysis, the energy barriers for each of the three main decomposition channels were calculated. researchgate.net This energetic information is what allows researchers to predict which pathway will be favored under specific temperature and pressure conditions. The channel with the lowest energy barrier will typically be the fastest and most dominant reaction, unless entropic or other factors become significant at high temperatures. researchgate.net

Kinetic Modeling and Rate Coefficient Prediction

Kinetic modeling involves the development of mathematical models to simulate the evolution of chemical species over time during a reaction. espublisher.commit.edu These models consist of a comprehensive set of elementary reactions, each with an associated rate coefficient. For complex processes like pyrolysis, detailed kinetic models are essential for predicting the formation of various products. mit.edu

The Rice-Ramsperger-Kassel-Marcus (RRKM) theory, combined with the master equation (ME), is a powerful statistical tool used to predict the rate coefficients of unimolecular reactions over a wide range of temperatures and pressures. The RRKM-ME model accounts for the energy transfer between molecules and the energy-dependent microscopic reaction rates.

This model was specifically used to predict the pressure and temperature dependence of the rate coefficients for the unimolecular decomposition of 2-methyl-1,3-dioxolane. researchgate.netresearchgate.net The calculations showed excellent agreement with experimentally measured rate coefficients and confirmed that under the experimental conditions of 0.7 and 2.6 bar, the reaction was near the high-pressure limit, meaning the rate did not show a significant dependence on pressure. researchgate.net The model can also be used to generate time-resolved species profiles, predicting the concentration of reactants, intermediates, and products as the reaction progresses. researchgate.netresearchgate.net

The temperature dependence of a reaction's rate coefficient (k) is commonly described by the Arrhenius equation: k = A * exp(-Ea / RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature. The Arrhenius parameters (A and Ea) are critical inputs for kinetic models. espublisher.com These parameters can be determined from theoretical calculations of the PES or fitted to experimental data. researchgate.net

Table 2: Calculated High-Pressure Limit Arrhenius Parameters for 2-Methyl-1,3-Dioxolane Decomposition

| Reaction | A (s⁻¹) | n | Ea (kcal/mol) |

|---|---|---|---|

| 2M13DO → 2CH₃CHO | 1.17E+14 | 0.23 | 61.2 |

| 2M13DO → CH₂=CHOCH₂CH₂OH | 1.19E+13 | 0.44 | 57.5 |

| 2M13DO → CH₃ + 1,3-dioxolan-2-yl | 1.45E+17 | -0.37 | 78.4 |

Parameters are for the modified Arrhenius equation k(T) = A * Tⁿ * exp(-Ea/RT). Data sourced from theoretical studies on 2-methyl-1,3-dioxolane. researchgate.net

Advanced Quantum Chemical Calculations for Bonding Analysis

Beyond reaction mechanisms, quantum chemical calculations provide profound insight into the nature of chemical bonds within a molecule. nih.gov Advanced techniques analyze the electron density distribution and molecular orbitals to quantify bonding interactions, offering a deeper understanding of molecular structure and stability. nih.gov

For instance, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine the optimized geometry, including bond lengths, bond angles, and dihedral angles, of the related compound 2-methoxy-1,3-dioxolane. longdom.org Such calculations reveal structural details, like the conformation of the dioxolane ring. In a study of 2-(1,3-Dioxolan-2-yl)phenol, the dioxolane ring was found to adopt an envelope conformation. researchgate.net This type of fundamental structural analysis is the first step in a more detailed bonding analysis.

Analytical Techniques in the Research of 2 1,3 Dioxolan 2 Yl Acetaldehyde

Spectroscopic Methodologies in Mechanistic Elucidation

Spectroscopy is fundamental to understanding the chemical transformations of 2-(1,3-Dioxolan-2-yl)acetaldehyde. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural assignment of organic molecules, including reaction products derived from this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the determination of the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum of a product containing the this compound moiety, specific signals would confirm the presence of the dioxolane ring and the acetaldehyde (B116499) side chain. The aldehyde proton (-CHO) is particularly characteristic, appearing as a triplet at a downfield chemical shift (typically δ 9.5-10.0 ppm) due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-CHO) would appear as a doublet, while the protons of the dioxolane ring typically exhibit complex multiplets.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group gives a distinct signal in the downfield region of the spectrum (δ 190-200 ppm). The carbons of the dioxolane ring would also have characteristic chemical shifts. The correlation of ¹³C NMR chemical shifts with the stereochemistry of substituted dioxolanes is a powerful tool for assigning the relative stereochemistry of reaction products. univ-lemans.fr For instance, in 1,3-diol acetonides, the chemical shifts of the ketal carbon and the acetonide methyl groups are dependent on whether the diol relationship is syn or anti. univ-lemans.fr This principle can be extended to more complex substituted dioxolanes to determine stereochemical outcomes in reactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde H (-CHO) | ~9.8 (t) | - |

| Methylene H (-CH₂CHO) | ~2.8 (d) | ~50 |

| Acetal (B89532) H (-OCHO-) | ~5.0 (t) | ~103 |

| Dioxolane H (-OCH₂CH₂O-) | ~4.0 (m) | ~65 |

Note: Predicted values are approximate. Actual shifts depend on the solvent and specific molecular structure. (t = triplet, d = doublet, m = multiplet)

Infrared (IR) spectroscopy is a valuable and accessible tool for monitoring the progress of chemical reactions in real-time. irdg.org By measuring the absorption of infrared radiation by molecular vibrations, IR spectroscopy can track the disappearance of reactants and the appearance of products through changes in their characteristic functional group absorption bands.

For reactions involving this compound, IR spectroscopy is particularly useful for monitoring the aldehyde functional group. The C=O stretch of the aldehyde typically appears as a strong, sharp band in the region of 1720-1740 cm⁻¹. docbrown.info The C-H stretch of the aldehyde proton also gives rise to two characteristic, weaker bands between 2650 and 2880 cm⁻¹. docbrown.info The presence and intensity of these bands can confirm the integrity of the aldehyde group or signal its conversion to another functional group, such as an alcohol (broad O-H stretch around 3200-3600 cm⁻¹) or a carboxylic acid.

Furthermore, the dioxolane ring has characteristic C-O stretching vibrations, typically appearing in the fingerprint region between 1000 and 1200 cm⁻¹. kaust.edu.sa Monitoring these bands ensures the stability of the acetal protecting group throughout a reaction sequence.

Because IR spectra can be acquired rapidly, this technique is well-suited for kinetic studies. irdg.org By plotting the intensity of a characteristic absorption band (e.g., the C=O stretch of the aldehyde) against time, reaction rates and mechanisms can be investigated. kaust.edu.sa

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | 2880-2820 and 2780-2720 | Medium |

| Aldehyde | C=O Stretch | 1740-1720 | Strong |

| Dioxolane (Acetal) | C-O Stretch | 1200-1000 | Strong |

Chromatographic Techniques for Separation and Purity Assessment in Synthetic Studies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the synthesis and study of this compound, chromatographic methods are essential for isolating the desired product from reaction byproducts and unreacted starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating, identifying, and quantifying components in a mixture. nih.govresearchgate.net It is particularly valuable in synthetic studies involving this compound, especially when new stereocenters are created, leading to the formation of diastereomers.

The determination of the diastereomeric ratio (d.r.) is crucial for evaluating the stereoselectivity of a reaction. HPLC, using a chiral or achiral stationary phase, can effectively separate diastereomers. mdpi.com Diastereomers have different physical properties and often exhibit different retention times on an HPLC column, allowing for their separation and quantification. By integrating the peak areas of the separated diastereomers in the chromatogram, their relative amounts in the mixture can be accurately determined.

For example, if this compound undergoes a nucleophilic addition reaction that creates a new chiral center, two diastereomeric products may be formed. Normal-phase HPLC on a silica gel column is often effective for separating such diastereomers, as the different spatial arrangements of polar groups lead to differential interactions with the stationary phase. mdpi.com This allows for the calculation of the diastereomeric excess (d.e.), providing a quantitative measure of the reaction's stereochemical control.

Mass Spectrometry for Product Identification and Mechanistic Evidence

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for identifying reaction products and providing evidence for proposed reaction mechanisms in studies involving this compound.

When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), it allows for the analysis of individual components of a complex reaction mixture. nih.gov The mass spectrometer provides the molecular weight of the eluted compounds, which is a critical piece of data for product identification. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the deduction of the elemental formula of the product.

Beyond molecular weight determination, the fragmentation pattern of a molecule in the mass spectrometer provides structural information. When the ionized molecule (molecular ion) breaks apart into smaller charged fragments, the masses of these fragments can be used to piece together the structure of the original molecule. For a product derived from this compound, characteristic fragmentation patterns would be expected. For instance, cleavage of the bond between the aldehyde carbon and the adjacent methylene group could lead to a prominent fragment ion with an m/z of 29, corresponding to the formyl cation [CHO]⁺. docbrown.info Another characteristic fragmentation would be the loss of the side chain to produce an ion corresponding to the dioxolane ring. These fragmentation patterns serve as a molecular fingerprint, helping to confirm the identity of reaction products and intermediates, thereby offering mechanistic insights. nih.gov

Future Research Directions for 2 1,3 Dioxolan 2 Yl Acetaldehyde Chemistry

Development of Novel Catalytic Systems for Dioxolane Transformations

The chemistry of 2-(1,3-dioxolan-2-yl)acetaldehyde is intrinsically linked to the stability and reactivity of the dioxolane ring. Future research will focus on creating sophisticated catalytic systems that offer precise control over the formation (acetalization) and cleavage (deacetalization) of this protective group, as well as its transformation into other functional moieties.

A primary objective is the design of highly efficient and reusable heterogeneous catalysts to replace traditional homogeneous acid catalysts like p-toluenesulfonic acid. mdpi.comorganic-chemistry.org While effective, homogeneous catalysts pose challenges in product purification and catalyst recovery. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst) and zeolites, represent a promising alternative for the synthesis of dioxolanes. google.com Future work will likely involve the development of nanostructured materials, such as metal-organic frameworks (MOFs) and functionalized silica nanoparticles, to serve as catalyst supports. These materials offer high surface area and tunable porosity, which can enhance catalytic activity and selectivity.

| Catalyst Type | Example(s) | Advantages | Future Research Focus |

| Homogeneous Brønsted Acids | p-Toluenesulfonic acid | High activity, low cost | Development of less corrosive and easily separable alternatives |

| Homogeneous Lewis Acids | Cerium(III) triflate | High chemoselectivity, mild conditions | Immobilization on solid supports, exploration of other lanthanide catalysts |

| Heterogeneous Solid Acids | Amberlyst resins, Zeolites | Reusability, simplified workup | Enhancing stability, tailoring acidity and pore structure for specific substrates |

| Transition Metal Complexes | Ruthenium-triphos complexes | Mild reaction conditions, potential for asymmetric catalysis | Development of earth-abundant metal catalysts, bimetallic systems for cascade reactions |

Exploration of Bio-inspired and Enzymatic Approaches for Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high selectivity and mild reaction conditions. Future research into this compound will increasingly incorporate bio-inspired and enzymatic methods, particularly for the stereoselective synthesis of chiral derivatives.

One established approach involves chemoenzymatic cascades, where an enzymatic reaction is coupled with a chemical one. For example, enzymes like benzaldehyde lyase from Pseudomonas fluorescens can be used to produce chiral diols from aldehydes, which are then cyclized to form dioxolanes using a chemocatalyst. rwth-aachen.denih.gov A key future goal is to develop a fully enzymatic or "one-pot" biocatalytic system. This could involve discovering or engineering novel enzymes, such as acetalases or lyases, that can directly catalyze the formation of the dioxolane ring from precursors like ethylene (B1197577) glycol and a suitable three-carbon synthon.

Furthermore, enzymes can be employed to perform selective transformations on the aldehyde moiety of this compound while leaving the dioxolane ring intact. Oxidoreductases, for instance, could be used for the asymmetric reduction of the aldehyde to a primary alcohol, or for its oxidation to a carboxylic acid. The combination of transketolases and transaminases has been shown to be effective for synthesizing 2-amino-1,3-diols, suggesting a potential pathway for creating complex, chiral molecules from dioxolane-protected aldehydes. researchgate.net Such enzymatic approaches are critical for producing enantiomerically pure compounds for applications in pharmaceuticals and agrochemicals.

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity and selectivity. whiterose.ac.uk Future research on this compound will greatly benefit from advanced computational studies to guide experimental work, saving time and resources.

DFT calculations can be used to model the electronic structure and potential energy surfaces of reactions involving the aldehyde group. This allows for the prediction of transition state geometries and activation energies, which are crucial for understanding stereoselectivity in reactions like aldol (B89426) additions, Wittig reactions, and cycloadditions. researchgate.netacs.org For example, computational models can help rationalize the diastereoface selectivity observed in aldol reactions of complex dioxolane-containing ketoaldehydes. researchgate.net

Moreover, computational studies can investigate the stability of the dioxolane ring under various acidic or basic conditions, predicting its susceptibility to hydrolysis. researchgate.net This is vital for designing reaction sequences where the dioxolane serves as a robust protecting group. Computational screening of potential catalysts, both chemical and enzymatic, can also accelerate the discovery of new and more efficient catalytic systems. By simulating the interaction between the substrate and the catalyst's active site, researchers can identify promising candidates for experimental validation, leading to a more rational design of catalysts for specific transformations of this compound. mdpi.com

| Computational Method | Application Area | Research Objective |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidate transition states and activation barriers for reactions at the aldehyde center. |

| Molecular Dynamics (MD) | Catalyst-Substrate Interactions | Simulate the binding of this compound to a catalyst's active site to predict selectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Catalysis | Model enzymatic reactions to understand the role of amino acid residues in achieving high stereoselectivity. |